molecular formula C31H21N5Na2O9S B13781698 Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)salicylate CAS No. 6771-94-4

Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)salicylate

Cat. No.: B13781698
CAS No.: 6771-94-4
M. Wt: 685.6 g/mol
InChI Key: FVUOWKYUMVGOJA-UHFFFAOYSA-L
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Description

Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)salicylate is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is used in various industries, including textiles, food, and pharmaceuticals, due to its stability and color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)salicylate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-aminobenzoyl chloride to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1-hydroxy-3-sulphonato-2-naphthylamine under alkaline conditions to form the azo compound.

    Final Coupling: This intermediate is further coupled with salicylic acid to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)salicylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives that can be used in further chemical synthesis or as intermediates in industrial processes.

Scientific Research Applications

Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)salicylate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The mechanism of action of Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)salicylate involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to proteins, nucleic acids, and other biomolecules, affecting their function and activity.

    Pathways Involved: It can interfere with cellular pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)salicylate is unique due to its specific structure and properties. Similar compounds include:

    Disodium 4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)benzoate: Similar in structure but with different substituents, leading to variations in color and reactivity.

    Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)benzenesulfonate: Another azo dye with similar applications but different solubility and stability properties.

These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical behavior.

Properties

CAS No.

6771-94-4

Molecular Formula

C31H21N5Na2O9S

Molecular Weight

685.6 g/mol

IUPAC Name

disodium;5-[[4-[[6-[(4-aminobenzoyl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]benzoyl]amino]-2-hydroxybenzoate

InChI

InChI=1S/C31H23N5O9S.2Na/c32-19-5-1-16(2-6-19)29(39)33-21-9-11-23-18(13-21)14-26(46(43,44)45)27(28(23)38)36-35-20-7-3-17(4-8-20)30(40)34-22-10-12-25(37)24(15-22)31(41)42;;/h1-15,37-38H,32H2,(H,33,39)(H,34,40)(H,41,42)(H,43,44,45);;/q;2*+1/p-2

InChI Key

FVUOWKYUMVGOJA-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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